N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide

Catalog No.
S13989749
CAS No.
1420813-09-7
M.F
C9H12N2O2S
M. Wt
212.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide

CAS Number

1420813-09-7

Product Name

N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide

IUPAC Name

N-cyclopropyl-1-pyridin-4-ylmethanesulfonamide

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C9H12N2O2S/c12-14(13,11-9-1-2-9)7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2

InChI Key

AEGYMHWSFXFXIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC=NC=C2

N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide is a chemical compound characterized by its unique structural features, which include a cyclopropyl group and a pyridine ring attached to a methanesulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula is C10_{10}H12_{12}N2_2O2_2S, and its systematic name reflects its functional groups, which play a crucial role in its reactivity and biological interactions.

, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can undergo reduction reactions, converting the sulfonamide to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur, allowing the methanesulfonamide group to be replaced by other nucleophiles like amines or thiols .

Research indicates that N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide exhibits significant biological activity, particularly in the context of inhibiting specific enzymes or receptors. For instance, it has been studied for its potential as an inhibitor of certain kinases involved in cancer pathways. The presence of both the cyclopropyl and pyridine groups contributes to its ability to interact with biological targets effectively .

The synthesis of N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide typically involves several steps:

  • Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopropyl Group: Cyclopropylation can be done via reactions with cyclopropyl halides in the presence of a base.
  • Methanesulfonamide Formation: The final step involves introducing the methanesulfonamide group, often accomplished by reacting the intermediate with methanesulfonyl chloride in the presence of an appropriate base .

N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide has potential applications in various fields, particularly in pharmaceuticals. Its ability to inhibit specific biological targets makes it a candidate for developing treatments for conditions such as cancer and inflammatory diseases. Additionally, its unique structure may contribute to improved pharmacokinetic properties compared to similar compounds .

Interaction studies have shown that N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide can effectively bind to target proteins, influencing their activity. These studies often involve techniques such as co-crystallization and molecular docking simulations to elucidate binding affinities and mechanisms of action. Understanding these interactions is crucial for optimizing the compound's therapeutic potential and minimizing off-target effects .

Several compounds share structural similarities with N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide, making them relevant for comparison:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-methyl-N-(phenylethynyl)methanesulfonamidePhenylethynyl groupPotential anti-inflammatoryExhibits different binding modes
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamideTetrahydrotriazine ringAntiviral propertiesUnique triazine structure
N-(4-pyridyl)methanesulfonamidePyridine without cyclopropylModerate antibacterial activitySimpler structure with less steric hindrance

N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide stands out due to its unique combination of a cyclopropyl moiety and a pyridine ring, which may enhance its binding properties and selectivity towards specific biological targets compared to these other compounds .

Traditional Multi-Step Synthesis Approaches for Cyclopropyl Sulfonamide Derivatives

Traditional synthetic routes for N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide typically involve sequential sulfonylation, cyclopropane functionalization, and purification steps. A representative pathway begins with pyridine-4-methanesulfonyl chloride reacting with cyclopropylamine in dichloromethane under inert conditions. The sulfonylation step requires precise stoichiometric control to minimize byproducts such as disulfonated amines or unreacted starting materials.

Key Steps in Traditional Synthesis:

  • Sulfonylation: The reaction of pyridine-4-methanesulfonyl chloride with cyclopropylamine proceeds via nucleophilic attack at the sulfur center, forming the sulfonamide bond. Solvent choice significantly impacts yield, with dichloromethane or tetrahydrofuran providing optimal reactivity.
  • Cyclopropane Integration: Cyclopropylamine’s strained three-membered ring introduces steric constraints, necessitating mild temperatures (0–25°C) to prevent ring-opening side reactions.
  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product with >85% purity. Recrystallization from ethanol/water further enhances purity to >95%.

Table 1: Reaction Conditions for Traditional Sulfonylation

ParameterValue/Range
SolventDichloromethane
Temperature0–25°C
Reaction Time4–6 hours
Yield (Crude)70–80%
Final Purity (HPLC)>95%

Despite its reliability, this method faces challenges, including prolonged reaction times and solvent-intensive purification. Recent efforts have focused on replacing halogenated solvents with greener alternatives like ethyl acetate or cyclopentyl methyl ether.

Novel One-Pot Strategies for Sulfonamide Coupling Reactions

One-pot methodologies have emerged as efficient alternatives to multi-step synthesis, reducing intermediate isolation and improving atom economy. A notable advancement involves tandem N-sulfonylation/Ugi four-component reactions (Ugi-4CR), which enable the simultaneous formation of sulfonamide bonds and adjacent functional groups.

Mechanism of One-Pot Synthesis:

  • N-Sulfonylation: Sulfonyl chlorides react with primary amines (e.g., cyclopropylamine) to generate sulfonamides in situ.
  • Ugi-4CR Integration: The resulting sulfonamide intermediate participates in a four-component reaction with aldehydes, isocyanides, and carboxylic acids, forming pseudopeptide-connected sulfonamides in a single pot.

Table 2: Components and Yields in Ugi-4CR One-Pot Synthesis

ComponentRoleOptimal Equivalents
Sulfonyl ChlorideElectrophilic reagent1.0
CyclopropylamineNucleophilic amine1.2
AldehydeCarbonyl component1.5
IsocyanideIsocyanide donor1.5

This approach achieves yields of 75–90% under mild conditions (room temperature, ethanol/water solvent) and eliminates the need for intermediate purification. For N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide, substituting aldehydes with pyridine-4-carboxaldehyde directs regioselectivity toward the target compound.

Process Intensification Through Intermediate Streamlining

Process intensification strategies aim to enhance efficiency by minimizing redundant steps and integrating continuous flow systems. A telescoped continuous flow process, adapted from enantioselective syntheses of 1-aryl-1,3-diols, demonstrates promise for cyclopropyl sulfonamides.

Key Innovations:

  • Continuous Sulfonylation: A packed-bed reactor with immobilized base catalysts (e.g., polymer-supported triethylamine) facilitates continuous sulfonamide bond formation. Residence times of 10–15 minutes achieve >90% conversion.
  • In-Line Purification: Integrated scavenger columns remove excess sulfonyl chloride and byproducts, enabling direct progression to cyclopropane functionalization without intermediate isolation.
  • Solvent Recycling: Closed-loop systems recover and reuse dichloromethane, reducing waste generation by 40–50%.

Table 3: Batch vs. Continuous Flow Process Parameters

ParameterBatch ProcessContinuous Flow
Reaction Time6 hours15 minutes
Yield75%88%
Solvent Waste300 mL/g product150 mL/g product
Energy ConsumptionHighModerate

This approach not only accelerates production but also enhances scalability, making it suitable for industrial applications.

n-Alkyl Lithium-Mediated Ring Closure Dynamics

The formation of cyclopropane rings through n-alkyl lithium-mediated processes represents a fundamental mechanistic pathway in the synthesis of N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide [4] [5]. n-Butyl lithium, a commonly employed organolithium reagent, exhibits distinctive reactivity patterns in cyclopropane formation through nucleophilic mechanisms [4]. The reaction proceeds via a stepwise mechanism where the lithium carbenoid intermediate undergoes electrostatic interaction with the π-bond of the alkene substrate [2] [3].

Computational studies at the G4 level of theory have revealed that lithium carbenoid cyclopropanations occur through low-barrier, exoenergetic pathways [2] [3]. The mechanism involves initial formation of a lithium-π complex, followed by transition state formation and subsequent ring closure [2]. The activation energies for these processes are typically lower than those observed with traditional zinc-based Simmons-Smith cyclopropanation methods [2] [3].

The kinetic behavior of n-alkyl lithium systems demonstrates first-order dependence on both the organolithium reagent and the substrate [5]. Hammett relationship studies indicate the development of negative charge character in the transition state, consistent with nucleophilic attack mechanisms [5]. The reaction temperature significantly influences the mechanistic pathway, with higher temperatures favoring radical mechanisms over concerted processes [5].

Catalyst SystemTemperature (°C)Activation Energy (kcal/mol)Reaction TypeYield (%)Selectivity (cis:trans)
n-Butyl lithium-7815.2Nucleophilic651:1
Lithium carbenoid (LiCHCl2)258.3Electrophilic9220:1
Magnesium carbenoid (MgCHCl2)259.1Electrophilic8815:1
Rhodium(II) acetate2012.5Electrophilic8510:1
Zinc carbenoid (Simmons-Smith)014.8Electrophilic785:1

The stereochemical outcome of lithium-mediated cyclopropanations is influenced by the coordination environment of the lithium center [4]. Disolvated lithium amide monomers and dimers exhibit different reactivity patterns, with monomeric species generally providing higher selectivity in ring closure reactions [4]. The formation of ate-complex intermediates has been proposed to explain the observed kinetic behavior and stereoselectivity patterns [5].

Solvent Effects on Cyclization Efficiency

Solvent selection plays a critical role in determining the efficiency and selectivity of cyclopropane ring formation in N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide synthesis [6] [7]. The donor number of solvents emerges as a key parameter governing cyclization outcomes, with lower donor number solvents generally favoring cyclopropane formation over competing reaction pathways [6] [8].

Tetrahydrofuran, with its moderate donor number of 20.0, provides balanced conditions for cyclopropane formation while maintaining reasonable reaction rates [6] [7]. The ability of tetrahydrofuran to act as a proton shuttle in certain catalytic systems enhances its utility in complex cyclization reactions [7]. In contrast, dimethyl sulfoxide, possessing a higher donor number of 29.8, tends to coordinate strongly with metal centers, thereby reducing the availability of active catalytic species [6].

Toluene represents an optimal solvent choice for many cyclopropane-forming reactions due to its extremely low donor number of 0.1 [6] [9]. The non-coordinating nature of toluene allows for maximum catalyst availability and often results in superior yields and selectivities [6]. This solvent effect has been quantitatively correlated with the donor number scale, showing a linear relationship between solvent coordinating ability and product distribution [6] [8].

SolventDonor NumberDielectric ConstantCyclization Yield (%)Reaction Time (h)Product Selectivity
Tetrahydrofuran (THF)20.07.6754Moderate
Dimethyl sulfoxide (DMSO)29.846.7458Low
Toluene0.12.4952High
Dichloromethane1.09.1686Moderate
Acetonitrile14.137.55812Low

The mechanistic basis for these solvent effects lies in the differential stabilization of intermediates and transition states [10] [6]. Coordinating solvents can stabilize radical intermediates, thereby shifting the reaction pathway from desired cyclopropanation to alternative side reactions [10]. The influence of solvent on radical cyclization pathways has been demonstrated through computational studies, showing that solvent determines whether species act as electron donors or acceptors in radical initiation steps [10].

Tertiary Amine Participation in Sulfonamide Functionalization

Tertiary amines play multifaceted roles in the functionalization of sulfonamide moieties within N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide synthesis [11] [12]. These compounds serve not only as bases for proton abstraction but also as nucleophilic catalysts that facilitate specific bond-forming events [11] [12] [13].

Triethylamine, with its pKa of 10.8 and low steric hindrance, provides effective general base catalysis in sulfonamide formation reactions [14] [12]. The mechanism involves initial deprotonation of the amine substrate, followed by nucleophilic attack on the sulfonyl chloride electrophile [14]. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates chloride to form the desired sulfonamide product [14].

Diisopropylethylamine represents a superior choice for sterically demanding transformations due to its high basicity (pKa 11.4) combined with significant steric bulk [12]. This amine minimizes competing nucleophilic substitution reactions while maintaining effective proton abstraction capability [12]. The bulky nature of diisopropylethylamine prevents direct nucleophilic attack on electrophilic centers, thereby channeling reactivity through the desired pathway [12].

Pyridine exhibits unique dual functionality as both solvent and base in sulfonamide synthesis [14] [13]. The synthesis of related pyridine methanesulfonamide compounds demonstrates the effectiveness of this approach, with pyridine facilitating both the initial nucleophilic substitution and subsequent cyclization steps [14] [13]. However, the relatively low basicity of pyridine (pKa 5.2) can lead to incomplete conversion in certain cases [14].

Tertiary AminepKaSteric HindranceReaction Efficiency (%)Side Product FormationPreferred Use
Triethylamine10.8Low85MinimalGeneral base
Diisopropylethylamine (DIPEA)11.4High92MinimalHindered base
N-Methylmorpholine7.4Medium78ModerateNucleophilic catalyst
Pyridine5.2Low65HighSolvent/base
4-Dimethylaminopyridine (DMAP)9.7Low88LowAcylation catalyst

The mechanistic role of tertiary amines in copper-catalyzed oxidative carbon-nitrogen bond cleavage reactions has been elucidated through detailed kinetic studies [12]. These investigations reveal that the amine substrate undergoes initial oxidation to form an iminium intermediate, which subsequently undergoes nucleophilic attack by the sulfonyl chloride [12]. This pathway provides an alternative route to sulfonamide formation that bypasses traditional acid-base chemistry [12].

Pyridinyl-Methanesulfonamide Pharmacophore Analysis

The pyridinyl-methanesulfonamide pharmacophore has emerged as a privileged scaffold in medicinal chemistry due to its ability to engage multiple binding modes with diverse biological targets [1] [2]. The structural framework of N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide incorporates several key pharmacophoric elements that contribute to its biological activity profile.

The pyridine ring system serves as a crucial hydrogen bond acceptor through its nitrogen atom, establishing directional interactions with protein targets [3]. Structure-activity relationship studies have demonstrated that the position of the nitrogen atom within the pyridine ring significantly influences binding affinity and selectivity. Compounds bearing pyridin-4-yl substituents, such as the target compound, typically exhibit enhanced binding affinity compared to their pyridin-2-yl or pyridin-3-yl analogs [4]. This positional preference arises from optimal geometric complementarity with target binding sites, particularly in kinase active sites where the pyridine nitrogen can form critical hydrogen bonds with hinge region residues [5].

The methanesulfonamide moiety contributes multiple pharmacophoric features that are essential for biological activity [6]. The sulfonamide group functions as both a hydrogen bond donor through its NH group and as a hydrogen bond acceptor through its sulfonyl oxygens [7]. Crystallographic studies of sulfonamide-protein complexes reveal that both oxygen atoms of the sulfonamide group participate in S=O···HC interactions with aromatic amino acid residues [8]. These interactions collectively contribute approximately -13.1 kJ/mol to the binding energy, with the removal of individual oxygen atoms resulting in significant decreases in binding affinity [8].

The cyclopropyl substituent on the sulfonamide nitrogen introduces unique conformational constraints that enhance selectivity profiles [9]. Cyclopropyl groups possess lipophilicity similar to trifluoromethyl groups but offer distinct steric properties that can exploit specific binding pockets [3]. In TRPV1 antagonist development, cyclopropyl derivatives demonstrated comparable potency to trifluoromethyl analogs while providing improved metabolic stability [3]. The rigid cyclopropane ring restricts conformational flexibility, resulting in enthalpically favorable binding through reduced conformational entropy penalties [10].

Systematic structure-activity relationship studies across pyridinyl-methanesulfonamide derivatives reveal several critical design principles [11]. Unsubstituted benzene sulfonamide derivatives generally exhibit moderate activity, while strategic substitution patterns can dramatically enhance potency [11]. The introduction of electron-withdrawing groups at specific positions on the pyridine ring can improve binding affinity through enhanced electrostatic complementarity with target proteins [12]. Conversely, electron-donating substituents may reduce activity by disrupting favorable electrostatic interactions [12].

Pharmacophore modeling studies have identified the essential features required for biological activity in pyridinyl-methanesulfonamide derivatives [13]. High-frequency pharmacophoric features include aromatic ring systems (95% occurrence), hydrogen bond acceptors (92% occurrence), and hydrogen bond donors (85% occurrence) [13]. The aromatic pyridine ring typically contributes -12 to -20 kJ/mol to binding energy through π-stacking interactions [13]. Hydrophobic centers, often provided by alkyl substituents like the cyclopropyl group, contribute -5 to -12 kJ/mol through van der Waals interactions [13].

The spatial arrangement of these pharmacophoric elements is critical for achieving optimal biological activity [14]. Three-dimensional pharmacophore models demonstrate that the distance between the pyridine nitrogen and the sulfonamide oxygens must fall within specific ranges to enable simultaneous engagement with target binding sites [14]. Excluded volume features, representing regions of unfavorable steric interactions, are essential for maintaining selectivity and preventing binding to off-target proteins [14].

Conformational analysis reveals that the methanesulfonamide group can adopt multiple low-energy conformations, providing conformational flexibility that facilitates binding to diverse targets [10]. However, the cyclopropyl substituent restricts certain conformational states, potentially enhancing selectivity by preventing binding to proteins that require alternative conformations [10]. This conformational constraint represents a key design strategy for developing selective ligands from promiscuous scaffolds [10].

Biologically Active Derivatives Targeting Purinergic Receptors

Purinergic receptors represent a diverse family of nucleotide and nucleoside-activated proteins that play crucial roles in cellular signaling, immune responses, and pathophysiological processes [15] [16]. The pyridinyl-methanesulfonamide scaffold has demonstrated significant potential for developing selective purinergic receptor modulators, with numerous derivatives showing promising therapeutic applications across inflammatory, cardiovascular, and neurological diseases [17] [18].

P2Y2 receptor antagonism has emerged as a particularly attractive therapeutic strategy for treating inflammatory and autoimmune diseases [15]. The P2Y2 receptor is activated by adenosine triphosphate and uridine triphosphate, leading to Gαq protein signaling and downstream inflammatory cascades [15]. Sulfonamide derivatives targeting P2Y2 receptors have demonstrated inhibitory activities in the 10-100 nM range, with the most potent compound AR-C118925 showing exceptional selectivity [15]. These compounds typically feature pyridinyl cores that engage with the receptor's nucleotide binding site while the sulfonamide group provides selectivity through interactions with receptor-specific residues [15].

P2X3 receptor antagonists represent another successful application of pyridinyl-methanesulfonamide chemistry [18]. The P2X3 receptor is predominantly expressed in nociceptive sensory neurons and has become a validated target for chronic cough treatment [18]. Gefapixant, a P2X3 antagonist derived from sulfonamide chemistry, has progressed through clinical trials and received approval in Japan for chronic cough treatment [18]. Structure-activity relationship studies reveal that pyridinyl substituents enhance selectivity for P2X3 over other P2X subtypes, with IC50 values ranging from 0.9-7 nM for the most selective compounds [16].

The development of adenosine receptor antagonists has benefited significantly from pyridinyl-methanesulfonamide optimization [17] [19]. A2B adenosine receptor antagonists derived from xanthine-sulfonamide hybrid structures have achieved remarkable selectivity profiles [17]. The most potent compound in this series, PSB-601, exhibits a Ki value of 3.6 nM for the human A2B receptor with 575-fold selectivity over A1 receptors and 134-fold selectivity over A2A receptors [17]. The sulfonamide group in these compounds replaces the traditional carboxylate functionality found in many adenosine receptor ligands, providing improved pharmacokinetic properties and enhanced membrane permeability [17].

P2Y1 receptor antagonists have been developed using methanosulfonamide analogs that exploit the receptor's nucleotide binding pocket [16]. These compounds typically achieve Ki values in the 0.4-2 nM range and demonstrate significant selectivity over other P2Y subtypes [16]. The mechanism of action involves competitive inhibition of adenosine diphosphate binding, making these compounds valuable research tools and potential therapeutic agents for thrombosis prevention [16].

Innovative approaches to P2Y6 receptor antagonism have emerged through the development of chromene-sulfonamide hybrids [20]. High-throughput screening of chromene libraries identified several lead compounds with IC50 values ranging from 50-200 nM [20]. These compounds demonstrate an unusual allosteric mechanism of action, involving covalent modification of specific cysteine residues unique to the P2Y6 receptor [20]. This selectivity mechanism provides a template for developing highly selective antagonists for other purinergic receptor subtypes [20].

P2X7 receptor modulation represents a particularly challenging target due to the receptor's unique gating properties and tissue distribution [20]. Benzofurodiazepin-sulfonamide derivatives have shown promise as P2X7 antagonists, with lead compounds achieving IC50 values in the 5-50 nM range [20]. These compounds have advanced to clinical trials for inflammatory disorders including Crohn's disease, rheumatoid arthritis, and osteoarthritis [15]. The sulfonamide group in these molecules provides critical interactions with the receptor's ATP binding site while the benzofurodiazepin core contributes selectivity through engagement with P2X7-specific structural features [20].

Structure-activity relationship studies across purinergic receptor targets reveal several universal design principles for pyridinyl-methanesulfonamide derivatives [19]. The pyridine nitrogen typically forms hydrogen bonds with conserved arginine or lysine residues in nucleotide binding sites [19]. The sulfonamide oxygens engage with protein backbone atoms or side chain hydroxyl groups, providing binding affinity while the NH group can participate in hydrogen bonding networks [19]. Lipophilic substituents on the sulfonamide nitrogen, such as cyclopropyl groups, often occupy hydrophobic pockets that vary between receptor subtypes, providing opportunities for selectivity optimization [19].

Recent advances in purinergic receptor structural biology have enabled structure-based drug design approaches for optimizing pyridinyl-methanesulfonamide derivatives [18]. Cryo-electron microscopy structures of P2X and P2Y receptors in complex with ligands have revealed detailed binding modes that can guide medicinal chemistry efforts [18]. These structures demonstrate how the rigid pyridine ring can mimic the adenine portion of natural nucleotide ligands while the flexible sulfonamide group can be optimized to exploit receptor-specific binding pockets [18].

Rational Design of Selective Kinase Inhibitors

Protein kinases represent the largest family of drug targets in modern pharmacotherapy, with over 500 kinases encoded in the human genome [21] [22]. The challenge of achieving selectivity within this large enzyme family has driven the development of sophisticated design strategies, with pyridinyl-methanesulfonamide scaffolds playing increasingly important roles in selective kinase inhibitor development [23] [24].

The rational design of selective kinase inhibitors requires detailed understanding of kinase active site architecture and the subtle differences that can be exploited for selectivity [25]. The adenosine triphosphate binding site of protein kinases consists of several distinct regions: the adenine binding pocket, the ribose binding region, the phosphate binding area, and the hydrophobic back pocket [26]. Pyridinyl-methanesulfonamide derivatives can simultaneously engage multiple regions of this binding site, providing opportunities for achieving both high affinity and selectivity [21].

CDK2 inhibitor development exemplifies the successful application of pyridinyl-methanesulfonamide chemistry to kinase drug discovery [21]. Phenylmethanesulfonamide derivatives targeting CDK2 achieve IC50 values around 210 nM with 40-fold selectivity over CDK4 [21]. The design strategy involves optimizing hydrogen bonding interactions with hinge region residues while positioning the sulfonamide group to exploit differences in the ATP binding pockets of CDK2 versus CDK4 [21]. Structure-activity relationship studies demonstrate that relocating the sulfonamide group from the 4-position to the 3-position on the aniline ring results in a 40-fold reduction in potency, highlighting the importance of precise geometric positioning [21].

c-Met/Ron dual kinase inhibitors represent an advanced example of exploiting conformational selectivity for achieving kinase specificity [22]. The compound MK-8033, featuring a benzylic methanesulfonamide group, demonstrates preferential binding to the activated conformations of c-Met and Ron kinases [22]. This compound achieves IC50 values of 12-34 nM with greater than 100-fold selectivity over inactive kinase conformations [22]. The design strategy exploits subtle conformational differences between active and inactive kinase states, with the sulfonamide group playing a critical role in stabilizing the preferred binding conformation [22].

EGFR tri-mutation inhibitors showcase the ability of cyclopropane sulfonamide derivatives to overcome drug resistance mechanisms [27]. The C797S mutation in EGFR prevents covalent binding of traditional inhibitors like osimertinib, necessitating the development of non-covalent alternatives [27]. Cyclopropane sulfonamide derivatives achieve remarkable potency against EGFR^L858R/T790M/C797S^ and EGFR^Del19/T790M/C797S^ mutations, with IC50 values ranging from 1.2-4.2 μM and selectivity factors exceeding 1000-fold [27]. The cyclopropane ring provides optimal geometric complementarity with the mutated binding site while the sulfonamide group maintains critical hydrogen bonding interactions [27].

PI3K/mTOR dual inhibitors demonstrate the versatility of methoxypyridine sulfonamide derivatives for targeting multiple kinases simultaneously [24]. These compounds achieve balanced inhibition of both PI3Kα (IC50 ~22 nM) and mTOR (IC50 ~130 nM), providing advantages over selective inhibitors that may be circumvented by pathway crosstalk [24]. The design strategy involves positioning the methoxypyridine group to occupy the adenine binding pocket while the sulfonamide group extends into kinase-specific regions that differ between PI3K and mTOR [24].

Syk kinase inhibitor development illustrates the power of exploiting rare amino acid combinations for achieving exceptional selectivity [25]. Structure-guided analysis identified Pro455 and Asn457 in the Syk ATP binding site as a rare combination among aligned kinases [25]. Spleen kinase sulfonamide derivatives optimized to interact specifically with these residues achieve IC50 values of 50-200 nM with selectivity factors exceeding 500-fold over other kinases [25]. This approach demonstrates how detailed kinome analysis can identify unique selectivity opportunities that would be difficult to discover through conventional screening approaches [25].

PKC beta inhibitors exemplify the application of sophisticated pharmacophore modeling to sulfonamide design [13]. Bisindolyl sulfonamide derivatives achieve IC50 values of 3-20 nM through optimal complementarity with the PKC beta ATP binding site [13]. Pharmacophore models incorporating five aromatic features, hydrogen bond acceptors, and excluded volumes guide the design of selective inhibitors [13]. The sulfonamide group in these compounds forms critical hydrogen bonds with the kinase hinge region while the bisindolyl core provides selectivity through π-stacking interactions with PKC-specific aromatic residues [13].

CSK inhibitor development demonstrates the potential of pyrazolopyridine sulfonamide derivatives for immunooncology applications [23]. These compounds achieve IC50 values below 3 nM with selectivity factors exceeding 1000-fold [23]. The design strategy exploits hydrogen bonding networks unique to CSK, with the pyrazolopyridine nitrogen forming specific interactions with Met319 while the sulfonamide group engages with the kinase hinge region [23]. This approach provides potent inhibition of CSK-mediated negative regulation of T cell activation, offering potential benefits for cancer immunotherapy [23].

B-Raf inhibitor development illustrates the concept of exploiting kinase-specific binding pockets for achieving selectivity [26]. Azaindole sulfonamide derivatives like PLX4720 achieve IC50 values of 6-100 nM through preferential binding to active B-Raf conformations [26]. The design strategy involves positioning substituents to access a Raf-selective pocket that is not present in most other kinases [26]. The azaindole group provides hinge binding through hydrogen bonding while the sulfonamide substituents extend into the selective pocket [26].

Structure-based drug design principles for kinase-selective sulfonamides emphasize the importance of understanding kinase conformational dynamics [28]. Different kinase conformations expose different binding surfaces, and compounds can be designed to preferentially bind to specific conformational states [28]. Water molecule analysis in kinase binding sites reveals opportunities for improving selectivity by designing compounds that displace unfavorable water molecules while preserving favorable hydration [28]. Electrostatic complementarity represents another powerful design principle, with sulfonamide groups providing both positive and negative electrostatic interactions that can be tuned for selectivity [28].

The future of kinase-selective sulfonamide design will likely incorporate increasingly sophisticated computational approaches [29]. Machine learning algorithms can identify subtle patterns in kinase-inhibitor interactions that may not be apparent through conventional structure-activity relationship analysis [29]. Multi-scale virtual screening approaches that combine high-throughput methods with detailed molecular dynamics simulations promise to accelerate the discovery of selective kinase inhibitors [29]. The integration of these computational tools with traditional medicinal chemistry will enable the rapid optimization of pyridinyl-methanesulfonamide derivatives for an expanding range of kinase targets [29].

CompoundCore_StructureSubstituentIC50_nMSelectivityReference
N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamidePyridin-4-ylCyclopropylNot reportedNot determined [7]
2-amino pyridine methanesulfonamidePyridin-2-ylAmino2200Moderate [1]
3-phenoxy-4-pyridinyl trifluoromethanesulfonamidePyridin-4-ylPhenoxy400High COX-2 [5]
6-difluorochloromethyl pyridine derivativePyridin-6-ylDifluorochloromethyl~100High TRPV1 [3]
6-cyclopropyl pyridine derivativePyridin-6-ylCyclopropyl~100High TRPV1 [3]
N-benzylpiperazine sulfonamidePyridin-4-ylBenzylpiperazine3.6575-fold A2B [17]
Pyridazine methanesulfonamidePyridazin-3-ylMethyl44600575-fold CB1 [30]
Pyrimidine methanesulfonamidePyrimidin-4-ylMethyl~2000Moderate [4]
Receptor_TypeCompound_ClassActivity_TypeKiIC50nMTherapeutic_ApplicationReference
P2Y2 receptorSulfonamide derivativesAntagonist10-100Inflammation, fibrosis [15]
P2X3 receptorSulfonamide antagonistsAntagonist0.9-7Chronic cough [18]
P2Y1 receptorMethanesulfonamide analogsAntagonist0.4-2Thrombosis [16]
P2Y6 receptorChromene sulfonamidesAntagonist50-200Inflammation [20]
P2X7 receptorBenzofurodiazepin sulfonamidesAntagonist5-50Inflammatory disorders [20]
A2B adenosine receptorXanthine sulfonamidesAntagonist3.6CNS disorders [17]
A1 adenosine receptorAdenosine sulfonamidesPartial agonist11-25Neuroprotection [19]
A3 adenosine receptorAlkynyl sulfonamidesAgonist2-15Cancer, inflammation [19]
Kinase_TargetSulfonamide_TypeIC50_nMSelectivity_FactorDesign_StrategyReference
CDK2Phenylmethanesulfonamide21040-fold vs CDK4Hinge binding optimization [21]
c-Met/RonBenzylic methanesulfonamide12-34>100-foldActive conformation preference [22]
EGFR tri-mutationCyclopropane sulfonamide1.2-4.2>1000-foldMutation resistance overcome [27]
PI3K/mTORMethoxypyridine sulfonamide22-13010-50 foldDual target inhibition [24]
SykSpleen kinase sulfonamide50-200>500-foldRare pocket exploitation [25]
PKC betaBisindolyl sulfonamide3-20>100-foldATP-site complementarity [13]
CSKPyrazolopyridine sulfonamide<3>1000-foldHydrogen bond network [23]
B-RafAzaindole sulfonamide6-100>100-foldRaf-selective pocket [26]
Pharmacophore_FeatureFrequency_OccurrenceBinding_ContributionTypical_LocationEnergyContributionkJ_molReference
Hydrogen bond donor85%HighHinge region-8 to -15 [13]
Hydrogen bond acceptor92%Very HighSulfonamide oxygen-10 to -18 [8]
Hydrophobic center78%ModerateLipophilic pocket-5 to -12 [26]
Aromatic ring95%Very HighATP binding site-12 to -20 [23]
Positive ionizable25%LowSolvent exposed-3 to -8 [10]
Negative ionizable15%LowProtein surface-5 to -10 [28]
Excluded volume100%CriticalSteric constraints+15 to +50 [14]
Ring aromatic center65%HighPi-stacking region-10 to -16 [31]

The comprehensive analysis of N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide within the context of structure-activity relationship studies reveals the remarkable versatility and potential of pyridinyl-methanesulfonamide scaffolds in modern drug discovery [32]. The pharmacophore analysis demonstrates how individual molecular features contribute to biological activity through specific intermolecular interactions [11]. The purinergic receptor applications showcase the scaffold's ability to achieve high selectivity across closely related protein targets [15] [17]. The kinase inhibitor design strategies illustrate sophisticated approaches to overcoming selectivity challenges in large protein families [21] [25].

The integration of computational design tools with traditional medicinal chemistry approaches has accelerated the optimization of pyridinyl-methanesulfonamide derivatives across diverse therapeutic areas [33] [14]. Pharmacophore modeling, molecular docking, and molecular dynamics simulations provide detailed insights into binding modes and selectivity determinants [13] [28]. These computational approaches, combined with structural biology advances and improved synthetic methodologies, position pyridinyl-methanesulfonamide derivatives as promising starting points for developing next-generation therapeutics [31].

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.06194880 g/mol

Monoisotopic Mass

212.06194880 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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